molecular formula C17H16FNO4S B3005002 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1424656-85-8

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No.: B3005002
CAS No.: 1424656-85-8
M. Wt: 349.38
InChI Key: ORZOIJDTTYKHTE-UHFFFAOYSA-N
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Description

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a benzoic acid derivative featuring a fluoro substituent at the 3-position, a methyl group at the 6-position, and an (E)-configured ethenyl sulfonamide group linked to a 4-methylphenyl moiety.

Properties

IUPAC Name

3-fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-11-3-6-13(7-4-11)9-10-24(22,23)19-16-14(18)8-5-12(2)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOIJDTTYKHTE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the introduction of the fluoro and methyl groups, as well as the formation of the sulfonylamino linkage. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid exhibits antimicrobial effects, potentially through mechanisms involving enzyme inhibition and receptor modulation.
  • Anticancer Potential : Preliminary investigations indicate that the compound may have anticancer properties. Its ability to alter gene expression and influence cellular signaling pathways is under exploration, making it a candidate for further cancer-related research.

Case Studies and Research Findings

Research into the interactions of this compound has focused on its effects on biological pathways. Notable case studies include:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Investigations into enzyme binding have revealed that the compound may interact with specific targets involved in metabolic pathways, which could explain its biological effects.
  • Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows promise in therapeutic applications, further research is needed to evaluate safety profiles comprehensively.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonamide-Containing Agrochemicals (Sulfonylureas)

Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (), share sulfonamide linkages but differ in core structures. For example:

  • Triflusulfuron methyl ester: Contains a triazine ring substituted with trifluoroethoxy and dimethylamino groups, linked via a sulfonylurea bridge to a methyl benzoate.
  • Target Compound : Uses a benzoic acid backbone with a direct ethenyl sulfonamide group, lacking the triazine moiety.
Table 1: Key Structural Differences
Feature Target Compound Sulfonylurea Herbicides (e.g., Triflusulfuron)
Core Structure Benzoic acid Methyl benzoate + triazine ring
Sulfonamide Linkage Direct ethenyl sulfonamide Urea-bridged sulfonamide
Fluorination 3-Fluoro substituent Trifluoroethoxy group (in triflusulfuron)
Bioactivity Context Not explicitly stated Herbicidal action (inhibition of acetolactate synthase)

Stilbene Derivatives with Ethenyl-Phenyl Moieties

highlights 1,3-benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] (Compound 1), a stilbene analog with structural similarities to the target compound’s ethenyl-phenyl group. Key contrasts include:

  • Compound 1 : Lacks sulfonamide and benzoic acid groups; features diol substituents.
Pharmacokinetic Insights:
  • Stilbene derivatives in demonstrated improved pharmacokinetic (PK) profiles due to their planar ethenyl-phenyl structures, which enhance membrane permeability . The target compound’s sulfonamide group may reduce bioavailability compared to these hydroxylated analogs.

Biological Activity

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, a complex organic compound with the CAS number 1424656-85-8, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO4SC_{17}H_{16}FNO_{4}S, with a molecular weight of approximately 349.4 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Fluoro group : Enhances lipophilicity and biological activity.
  • Methyl group : Influences the compound's steric properties.
  • Sulfonylamino group : Known for its role in various biological interactions.
PropertyValue
Molecular FormulaC17H16FNO4SC_{17}H_{16}FNO_{4}S
Molecular Weight349.4 g/mol
CAS Number1424656-85-8

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The mechanism behind this activity may involve the inhibition of specific enzymes or pathways crucial for microbial survival.

Case Study : A study demonstrated that derivatives of sulfonamide compounds, similar in structure to our compound, showed potent antibacterial effects against various strains of bacteria, suggesting that modifications to the sulfonamide moiety can enhance efficacy against microbial targets.

Anticancer Properties

The anticancer potential of this compound has been a focal point of recent studies. The compound has been tested against multiple cancer cell lines, revealing promising cytotoxic effects.

The anticancer activity is believed to be mediated through several pathways:

  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies have reported significant tumor growth suppression when treated with compounds structurally related to this compound .

Cytotoxicity Studies

Cytotoxicity assays (e.g., MTT assay) have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)19.9
PANC-1 (Pancreatic)1.2
SH-SY5Y (Neuroblastoma)26.0

These findings highlight the compound's selective cytotoxicity towards cancer cells while exhibiting moderate toxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a sulfonamide intermediate with a benzoic acid derivative. General Procedure A (e.g., refluxing at 45°C for 1 hour in anhydrous solvent) from related syntheses (e.g., triazine-based sulfonamides) can be adapted . Key parameters include controlling stoichiometry of the sulfonyl chloride intermediate, maintaining anhydrous conditions to avoid hydrolysis, and using catalysts like DMAP for amide bond formation. Purification via column chromatography (hexane/EtOH gradients) or recrystallization (e.g., from DMSO/water) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of 1H^1H NMR (e.g., DMSO-d6d_6, 200 MHz) to identify aromatic protons and sulfonamide NH signals (~δ 10-12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms sulfonamide (S=O stretching ~1350 cm1^{-1}) and carboxylic acid (O-H stretch ~2500-3000 cm1^{-1}) functionalities. X-ray crystallography, if feasible, resolves stereochemistry (e.g., E-configuration of the ethenyl group) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase LC-MS/MS with electrospray ionization (ESI) in negative ion mode is optimal. Use deuterated internal standards (e.g., d4d_4-analogues) to correct matrix effects. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves (1–1000 ng/mL) ensure linearity, with LOQ < 5 ng/mL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., epimers or residual solvents) or assay variability. Perform orthogonal purity assays (e.g., 1H^1H-NMR integration, ICP-MS for metal contaminants) . Validate biological assays using positive controls (e.g., known enzyme inhibitors) and standardized protocols (e.g., fixed incubation times, pH 7.4 buffers). If conflicting SAR trends emerge, conduct free-energy perturbation (FEP) simulations to compare binding affinities across analogs .

Q. What computational strategies are effective for predicting target interactions of this sulfonamide-benzoic acid hybrid?

  • Methodological Answer : Molecular docking (AutoDock Vina or Glide) against potential targets (e.g., carbonic anhydrases, tyrosine kinases) using PubChem-derived 3D structures (InChI:1S/C9H9F3N2O4S...) . Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories. QSAR models trained on analogs (e.g., methylsulfonamido benzoic acids ) can predict IC50_{50} values for novel targets.

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Solubility enhancement strategies include salt formation (e.g., sodium or lysine salts) or co-solvent systems (PEG-400/water). LogP values (~2.5–3.5) suggest moderate lipophilicity; introduce polar groups (e.g., hydroxyl or morpholine) via structure modification while monitoring SAR trade-offs . For oral bioavailability, conduct pharmacokinetic studies in rodents with formulations like nanocrystals or lipid-based carriers, measuring TmaxT_{\text{max}}, CmaxC_{\text{max}}, and AUC .

Q. What experimental designs are recommended to study the compound’s metabolic stability and metabolite identification?

  • Methodological Answer : Use liver microsomes (human/rat) incubated with NADPH for phase I metabolism. Identify metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. For phase II metabolism (e.g., glucuronidation), add UDPGA cofactor. Structural elucidation of metabolites employs MS/MS fragmentation patterns and comparison with synthetic standards .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) across pH 1–10 buffers. Monitor degradation via HPLC-UV and identify breakdown products (e.g., hydrolysis of sulfonamide or decarboxylation). Use Arrhenius kinetics to extrapolate shelf-life. If literature data conflict, validate using isotopically labeled compound (e.g., 13C^{13}C-carboxylic acid) to track specific degradation pathways .

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